3-(Pyrrolidine-1-carbonyl)phenylboronic acid

説明

Chemical Nomenclature, Structure, and Classification

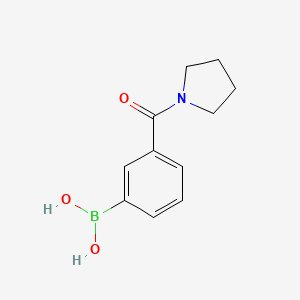

3-(Pyrrolidine-1-carbonyl)phenylboronic acid is an organoboron compound with the systematic IUPAC name [3-(pyrrolidine-1-carbonyl)phenyl]boronic acid . Its structure consists of a phenyl ring substituted at the meta-position with both a boronic acid group (−B(OH)₂) and a pyrrolidine-1-carbonyl moiety (C=O attached to a pyrrolidine ring). Classified as a boronic acid derivative , it belongs to the broader family of organoboranes, which are characterized by carbon-boron bonds.

The compound’s structural uniqueness arises from the combination of a boronic acid’s reactivity and the steric/electronic effects of the pyrrolidine carbonyl group. Its SMILES notation is B(C1=CC(=CC=C1)C(=O)N2CCCC2)(O)O, reflecting the connectivity of the boron atom, phenyl ring, and pyrrolidine carbonyl.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄BNO₃ | |

| Molecular Weight | 219.05 g/mol | |

| CAS Registry Number | 723281-53-6 | |

| SMILES | B(C1=CC(=CC=C1)C(=O)N2CCCC2)(O)O |

Historical Context and Significance

Boronic acids have been integral to synthetic chemistry since the 19th century, beginning with Edward Frankland’s 1860 synthesis of ethylboronic acid. However, this compound represents a modern advancement in boronic acid chemistry, optimized for applications in cross-coupling reactions and medicinal chemistry. Its development aligns with the growing demand for structurally complex boronic acids that enhance reactivity and selectivity in organic synthesis.

Position Within Boronic Acid Chemistry

This compound occupies a niche within boronic acid chemistry due to its dual functional groups :

- Boronic Acid Group : Enables participation in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl halides.

- Pyrrolidine Carbonyl Group : Introduces steric bulk and hydrogen-bonding capacity, which can modulate reactivity and solubility.

Compared to simpler boronic acids (e.g., phenylboronic acid), the pyrrolidine carbonyl substituent expands its utility in synthesizing pharmaceuticals and agrochemicals, where tailored steric profiles are critical.

| Compound | Substituents | Key Applications |

|---|---|---|

| Phenylboronic acid | −B(OH)₂ | Cross-coupling reactions |

| This compound | −B(OH)₂ and −C(=O)N(C₃H₆) | Targeted drug synthesis |

Molecular Formula (C₁₁H₁₄BNO₃) and Structural Characteristics

The molecular formula C₁₁H₁₄BNO₃ comprises:

- A phenyl ring (C₆H₅) providing aromatic stability.

- A boronic acid group (−B(OH)₂) enabling covalent interactions with diols and transition metals.

- A pyrrolidine-1-carbonyl group (C₅H₈N−C=O) contributing to solubility and steric effects.

Key structural features include:

CAS Registry Information (723281-53-6)

The compound is registered under CAS 723281-53-6 , a unique identifier used in chemical databases and regulatory documents. Its pinacol ester derivative, a common protective form, is listed under CAS 1073353-61-3 . These identifiers ensure precise tracking in research and industrial applications, particularly in patent literature and material safety assessments.

特性

IUPAC Name |

[3-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO3/c14-11(13-6-1-2-7-13)9-4-3-5-10(8-9)12(15)16/h3-5,8,15-16H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTMJRKRWYTPLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463385 | |

| Record name | 3-(Pyrrolidine-1-carbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723281-53-6 | |

| Record name | 3-(Pyrrolidine-1-carbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Palladium-Catalyzed Cross-Coupling

- Starting Materials: Aryl halide (e.g., bromide or iodide) substituted with the pyrrolidine-1-carbonyl group.

- Boronic Acid Precursor: Bis(pinacolato)diboron or other boron sources.

- Catalyst: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2.

- Base: Potassium carbonate, cesium carbonate, or other suitable bases.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF), dioxane, or toluene.

- Conditions: Heating under inert atmosphere (N2 or Ar) at 80–110 °C for several hours.

This method allows the direct formation of the boronic acid moiety on the aromatic ring while preserving the pyrrolidine-1-carbonyl substituent, which is stable under these conditions.

Alternative Borylation Methods

- Iridium-Catalyzed C–H Borylation: Direct borylation of the aromatic C–H bond adjacent to the pyrrolidine-1-carbonyl substituent using iridium catalysts and bis(pinacolato)diboron. This method is less common for this compound but offers regioselectivity advantages.

- Lithiation Followed by Borylation: Directed ortho-lithiation of the aryl pyrrolidine-1-carbonyl compound followed by quenching with trialkyl borates to install the boronic acid group.

Detailed Preparation Procedure (Representative Example)

A typical preparation involves the following steps:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. Synthesis of Aryl Halide Intermediate | Starting from 3-bromobenzoic acid or 3-bromoacetophenone, amide coupling with pyrrolidine using coupling agents (e.g., EDCI, HATU) | Formation of 3-(pyrrolidine-1-carbonyl)aryl bromide |

| 2. Palladium-Catalyzed Borylation | Pd catalyst, bis(pinacolato)diboron, base (K2CO3), solvent (dioxane), 80–100 °C, inert atmosphere | Conversion of aryl bromide to arylboronate ester |

| 3. Hydrolysis of Boronate Ester | Acidic or basic aqueous workup | Conversion of boronate ester to boronic acid |

| 4. Purification | Recrystallization or chromatography | Isolation of pure this compound |

This sequence yields the target compound with high purity (>97% by HPLC) and good overall yield.

Research Findings and Optimization

- Purity Enhancement: According to patent literature, the crude product often contains impurities and less than 90% purity. Purification by acid-base treatment cycles can increase purity to >99.9%.

- Solubility and Formulation: For biological applications, the compound is formulated in solvents such as DMSO, PEG300, Tween 80, and corn oil to achieve clear solutions suitable for in vivo studies.

- Microwave-Assisted Synthesis: Microwave irradiation has been reported to accelerate similar boronic acid syntheses, improving yields and reducing reaction times.

- Electronic Effects: Electron-withdrawing or donating groups on the aromatic ring influence the reaction outcome and product stability, which is relevant when modifying the pyrrolidine-1-carbonyl phenylboronic acid scaffold.

Data Table: Stock Solution Preparation (Example for Related Compound)

| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 4.2194 | 0.8439 | 0.4219 |

| 5 | 21.097 | 4.2194 | 2.1097 |

| 10 | 42.1941 | 8.4388 | 4.2194 |

Note: Data adapted from 4-fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid as a close analog.

化学反応の分析

Types of Reactions

3-(Pyrrolidine-1-carbonyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Alcohols or amines.

Substitution: Halogenated or nitrated phenyl derivatives.

科学的研究の応用

3-(Pyrrolidine-1-carbonyl)phenylboronic acid has several applications in scientific research:

Biology: The compound is explored for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer treatment.

作用機序

The mechanism of action of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The pyrrolidine ring contributes to the compound’s stability and enhances its binding affinity to target molecules .

類似化合物との比較

Substitution Patterns and Functional Groups

The table below compares 3-(Pyrrolidine-1-carbonyl)phenylboronic acid with structurally analogous boronic acids, highlighting key differences in substituents, molecular weights, and applications:

Impact of Heterocycle and Functional Groups

- Pyrrolidine vs.

- Carbonyl vs. Sulfonyl : The carbonyl group in the target compound enhances hydrogen bonding and solubility in polar solvents, whereas sulfonyl derivatives (e.g., 3-(Piperidin-1-ylsulfonyl)phenylboronic acid) prioritize stability and electrophilicity .

- Halogen Substituents : Chloro and bromo derivatives (e.g., 4-Chloro- and 5-Bromo-analogs) exhibit increased reactivity in cross-couplings due to electron-withdrawing effects and opportunities for further functionalization .

Electronic and Steric Effects

- Nitro Group : The nitro-substituted analog (3-Nitro-5-(pyrrolidine-1-carbonyl)phenylboronic acid) exhibits strong electron-withdrawing effects, which can lower the pKa of the boronic acid and accelerate transmetalation in Suzuki reactions .

- Chloro Substituent : The 4-chloro derivative’s meta-chloro position reduces steric hindrance compared to ortho-substituted analogs, balancing reactivity and accessibility in coupling reactions .

生物活性

3-(Pyrrolidine-1-carbonyl)phenylboronic acid is a boronic acid derivative recognized for its significant biological activities, particularly in the realm of cancer research and enzymatic inhibition. With a molecular formula of C11H14BNO3 and a molecular weight of 219.04 g/mol, this compound has garnered attention for its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit serine proteases. The boronic acid moiety forms reversible covalent bonds with the hydroxyl groups of serine residues in these enzymes, effectively blocking their catalytic activity. This interaction leads to the formation of a tetrahedral boronate complex, which is crucial for the compound's inhibitory effects on enzymes such as trypsin and chymotrypsin.

Key Pathways Affected

- Apoptosis Induction : In cancer cells, this compound has been shown to induce apoptosis by disrupting key signaling pathways and altering gene expression. It inhibits proteasome activity, resulting in the accumulation of misfolded proteins and subsequent activation of apoptotic pathways.

- Regulation of Proteins : The compound is involved in regulating proteins associated with detoxification processes, suggesting its role in cellular defense mechanisms against toxic substances.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits serine proteases through reversible covalent bonding. |

| Anticancer Activity | Induces apoptosis in cancer cells by inhibiting proteasome function. |

| Cellular Effects | Alters cellular signaling pathways leading to changes in gene expression. |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Research indicates that at low concentrations, this compound effectively inhibits proteasome activity in various cancer cell lines, leading to increased apoptosis rates. For instance, a study reported a significant reduction in cell viability at concentrations as low as 10 µM over 72 hours.

- Animal Models : In vivo studies have demonstrated that administration of this compound can significantly reduce tumor growth in mouse models. Dosage variations indicate that lower doses (5-10 mg/kg) provide substantial anticancer effects without notable toxicity to normal tissues.

- Comparative Analysis : A comparative study with other boronic acid derivatives showed that this compound exhibits superior enzyme inhibition properties compared to structurally similar compounds like 4-chloro-3-(piperidine-1-carbonyl)phenylboronic acid, highlighting its potential as a more effective therapeutic agent.

Temporal and Dosage Effects

The stability and degradation profile of this compound under physiological conditions have been assessed through temporal studies. Results indicate minimal degradation over time, ensuring prolonged activity within biological systems. Additionally, dosage-dependent studies reveal that higher concentrations lead to increased cytotoxicity against cancer cells but also raise concerns about potential off-target effects.

Q & A

Q. Table 1: Representative Synthetic Routes

| Step | Reagents/Conditions | Purpose | References |

|---|---|---|---|

| 1 | Pyrrolidine, EDC/HOBt, DMF | Amide bond formation | |

| 2 | Pd(dppf)Cl₂, B₂Pin₂, KOAc, dioxane (80°C) | Boronation |

Basic: How is this compound characterized, and what analytical techniques are essential?

Answer:

Characterization requires:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the pyrrolidine carbonyl group (δ ~165-170 ppm for carbonyl) and boronic acid proton (δ ~6-8 ppm) .

- FT-IR : Peaks at ~3200 cm⁻¹ (B-OH stretch) and ~1650 cm⁻¹ (amide C=O) .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., C₁₁H₁₃BNO₃: calculated 231.10 g/mol) .

- X-ray crystallography (if crystalline): Resolves steric effects of the pyrrolidine group .

Basic: What are the primary applications of this compound in organic synthesis?

Answer:

Its boronic acid group enables:

- Suzuki-Miyaura cross-coupling : Forms biaryl structures with aryl halides using Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Cs₂CO₃) in dioxane/water .

- Ester hydrolysis : Acidic/basic conditions (HCl/NaOH) to cleave protective groups .

- Ligand design : The pyrrolidine carbonyl moiety can coordinate transition metals for catalysis .

Advanced: How can reaction yields in Suzuki-Miyaura couplings be optimized when using this boronic acid?

Answer:

Optimization strategies include:

- Catalyst selection : Pd(OAc)₂ with SPhos ligand improves sterically hindered couplings .

- Solvent systems : Dioxane/water (4:1) enhances solubility of hydrophobic intermediates.

- Temperature control : 80–100°C balances reactivity and decomposition risks.

- Additives : MgSO₄ mitigates boronic acid protodeboronation .

Q. Table 2: Catalyst Systems for Suzuki Coupling

| Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 65–75 | |

| Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 80–85 |

Advanced: What stability challenges does this compound pose, and how should they be managed experimentally?

Answer:

- Moisture sensitivity : Boronic acids hydrolyze to boroxines; store desiccated at 2–8°C or under inert gas .

- Thermal decomposition : Avoid prolonged heating >100°C; use microwave-assisted reactions for rapid heating .

- Light sensitivity : Amber vials prevent photodegradation of the carbonyl group .

Advanced: How can computational methods (e.g., DFT) predict reactivity or optimize synthesis?

Answer:

- DFT calculations : Model transition states in Suzuki couplings to identify steric clashes from the pyrrolidine group .

- Solvent effect simulations : COSMO-RS predicts solubility in mixed solvent systems .

- Reaction pathway analysis : IRC (Intrinsic Reaction Coordinate) maps guide catalyst selection .

Advanced: How should researchers address contradictions in reported synthetic yields or catalytic conditions?

Answer:

- Byproduct analysis : Use LC-MS to identify protodeboronation or dimerization side products .

- Reproducibility checks : Validate base/catalyst ratios (e.g., Cs₂CO₃ vs. K₃PO₄) .

- DoE (Design of Experiments) : Statistically optimize variables like temperature and solvent polarity .

Advanced: What emerging applications exist in materials science or electrochemistry?

Answer:

- Conductive polymers : Copolymerization with pyrrole derivatives for corrosion-resistant coatings (e.g., poly(3-aminophenylboronic acid-co-pyrrole)) .

- Sensor development : Boronic acid groups bind diols (e.g., glucose) for biosensing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。